4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide
Description
4-Butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide is a synthetic carboxamide derivative characterized by a cyclohexane backbone substituted with a butyl group at the 4-position and a carboxamide moiety linked to a morpholine-ethyl-furan side chain. The morpholine ring and furan heterocycle contribute to its electronic and steric properties, which may influence binding affinity and metabolic stability.
Properties
Molecular Formula |
C21H34N2O3 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-butyl-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H34N2O3/c1-2-3-5-17-7-9-18(10-8-17)21(24)22-16-19(20-6-4-13-26-20)23-11-14-25-15-12-23/h4,6,13,17-19H,2-3,5,7-12,14-16H2,1H3,(H,22,24) |
InChI Key |
ZSCALGXDTJTEFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Morpholine Ring: The morpholine ring is usually synthesized via the reaction of diethanolamine with sulfuric acid.
Coupling Reactions: The furan and morpholine rings are then coupled with a butyl-substituted cyclohexanecarboxamide through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Receptor Affinity :
- The introduction of a 2-(morpholin-4-yl)ethyl group (as in compound 16 ) reduced 5-HT1A receptor affinity by 14-fold compared to analogs with simpler alkyl chains . This suggests that bulky morpholine substituents may sterically hinder receptor interactions, a critical consideration for the target compound.
- Conversely, fluorinated analogs like 18F-Mefway and 18F-FCWAY exhibit high 5-HT1A affinity due to optimized lipophilicity and fluorine’s electronic effects .
Synthetic Feasibility :
- Compounds with morpholine and cyclohexane motifs (e.g., 4e ) are synthesized via multicomponent reactions with moderate to high yields (81–97%) . Similar methodologies could apply to the target compound.
Physicochemical Properties: The furan moiety in the target compound may enhance π-π stacking interactions compared to phenyl or pyridinyl groups in analogs like D232-0202 or 18F-Mefway. However, furan’s lower metabolic stability could limit in vivo utility .
Unresolved Questions :
- The absence of direct binding or pharmacokinetic data for the target compound necessitates further studies. Comparative molecular dynamics simulations or in vitro assays (e.g., radioligand displacement) would clarify its receptor selectivity.
Critical Analysis of Evidence
- Structural Diversity: The evidence includes fluorinated imaging agents (e.g., 18F-Mefway), synthetic intermediates (e.g., 4e), and analogs with varied aromatic cores (e.g., quinoline in 16), highlighting the versatility of carboxamide scaffolds .
- Contradictions : While morpholine groups reduce affinity in 16 , they are pharmacologically favorable in other contexts (e.g., solubility enhancement). This underscores the need for target-specific optimization .
- Gaps: No direct data on the target compound’s synthesis, stability, or bioactivity were found. Extrapolation from analogs remains speculative.
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